molecular formula C19H17N3OS B604708 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone CAS No. 316136-53-5

2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone

Cat. No.: B604708
CAS No.: 316136-53-5
M. Wt: 335.4g/mol
InChI Key: YLYDDJUPJXGJTP-UDWIEESQSA-N
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Description

2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthaldehyde moiety and a thiosemicarbazone group, making it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and N-(4-methylphenyl)thiosemicarbazide. This reaction is usually carried out in a solvent such as methanol under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can enhance its biological activity. Additionally, it can interact with cellular components, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-1-naphthaldehyde N-(4-methoxyphenyl)thiosemicarbazone
  • 2-hydroxy-1-naphthaldehyde N-(3-chlorophenyl)thiosemicarbazone
  • 2-hydroxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
  • 2-hydroxy-1-naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone

Uniqueness

What sets 2-hydroxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes, making it a unique candidate for various applications .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

316136-53-5

Molecular Formula

C19H17N3OS

Molecular Weight

335.4g/mol

IUPAC Name

1-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C19H17N3OS/c1-13-6-9-15(10-7-13)21-19(24)22-20-12-17-16-5-3-2-4-14(16)8-11-18(17)23/h2-12,23H,1H3,(H2,21,22,24)/b20-12+

InChI Key

YLYDDJUPJXGJTP-UDWIEESQSA-N

SMILES

CC1=CC=C(C=C1)NC(=S)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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